3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide

Description

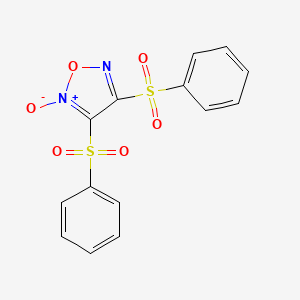

3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide (CAS 66074-00-8), also known as 3,4-bis(phenylsulfonyl)furoxan, is a nitrogen-rich heterocyclic compound with the molecular formula C₁₄H₁₀N₂O₆S₂ and a molecular weight of 366.36 g/mol . Its structure features a central 1,2,5-oxadiazole (furoxan) ring substituted with two phenylsulfonyl groups at the 3- and 4-positions, along with an N-oxide group. The compound is synthesized via optimized methods, such as the improved one-step nitration reaction reported by Xu et al. (2002), which enhances yield and purity .

Key properties include:

Properties

IUPAC Name |

3,4-bis(benzenesulfonyl)-2-oxido-1,2,5-oxadiazol-2-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O6S2/c17-16-14(24(20,21)12-9-5-2-6-10-12)13(15-22-16)23(18,19)11-7-3-1-4-8-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIHJANRRMFJCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=NO[N+](=C2S(=O)(=O)C3=CC=CC=C3)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496704 | |

| Record name | 3,4-Di(benzenesulfonyl)-2-oxo-1,2,5lambda~5~-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66074-00-8 | |

| Record name | 3,4-Di(benzenesulfonyl)-2-oxo-1,2,5lambda~5~-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide typically involves a multi-step process. One common method includes the reaction of a precursor compound with aqueous hydrogen peroxide (H₂O₂) in glacial acetic acid. For example, compound 13 can be converted to this compound by adding 30% H₂O₂ and stirring the mixture at room temperature for 2.5 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide undergoes various chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions due to the presence of the oxadiazole ring.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The phenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in glacial acetic acid.

Reduction: Common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxides, while reduction reactions can produce amines or other reduced forms of the compound .

Scientific Research Applications

Overview

3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide (CAS No. 66074-00-8) is a compound recognized for its unique structure and potential applications across various scientific fields. It belongs to the furoxan class, known for nitric oxide (NO) releasing properties, which have significant implications in biological and medical research.

Chemistry

This compound serves as a versatile reagent in organic synthesis. Its utility includes:

- Precursor for Complex Molecules : It is employed in the synthesis of various complex organic compounds.

- Reagent in Organic Reactions : The compound can participate in oxidation and substitution reactions due to its functional groups.

Biology

This compound has been studied extensively for its biological effects:

- Nitric Oxide Donor : It acts as a NO donor, influencing various physiological processes including vasodilation and neurotransmission.

- Cellular Mechanisms : The release of NO from this compound can modulate immune responses and apoptosis in cells, making it a subject of interest in cell biology.

Medicine

The potential therapeutic applications of this compound include:

- Anticancer Properties : Research indicates that the compound may induce apoptosis in cancer cells through NO release, suggesting its use as a chemotherapeutic agent.

- Cardiovascular Applications : Its ability to release NO positions it as a candidate for treatments related to cardiovascular diseases.

Industrial Applications

In industrial settings, this compound is utilized for:

- Material Development : It is investigated for use in creating new materials with enhanced properties.

- Chemical Stabilization : The compound can act as a stabilizer in various chemical processes.

Case Studies and Research Findings

- Synthesis and Biological Evaluation

- Mechanistic Insights

-

Comparative Studies

- Comparative studies with other NO donors such as nitroglycerin have shown that this compound possesses unique stability and reactivity due to its dual phenylsulfonyl groups . This makes it more versatile for various applications compared to traditional NO donors.

Mechanism of Action

The primary mechanism of action of 3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide involves the release of nitric oxide (NO). This release can occur under physiological conditions and is facilitated by the furoxan moiety. Nitric oxide is a signaling molecule that can induce various biological effects, including vasodilation, apoptosis, and modulation of immune responses. The compound’s ability to release NO makes it a valuable tool for studying NO-related pathways and developing NO-based therapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Substituents

Table 1: Substituent Effects on 1,2,5-Oxadiazole 2-Oxide Derivatives

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Phenylsulfonyl and nitro groups enhance thermal stability and oxygen balance, making these compounds suitable for energetic materials . Methoxy and methyl groups improve solubility and modulate electronic properties for pharmaceutical applications .

- Crystal Structure : The 4-nitrophenyl analog exhibits a planar oxadiazole ring with phenyl groups inclined at 22–42°, contrasting with the sulfonyl-substituted compound’s disordered N-oxide oxygen .

Energetic Materials

Table 2: Detonation Properties of High-Energy Oxadiazole Derivatives

Key Observations :

- Oxygen Balance : The phenylsulfonyl derivative has a moderate oxygen balance (+5.2%), while nitro-substituted analogs like BNFF and LLM-210 exceed +12%, enhancing detonation heat .

- Performance : Nitro groups significantly increase detonation velocity (9,200–9,500 m/s) compared to sulfonyl derivatives, which prioritize thermal stability over explosive power .

Table 3: Pharmacological Activity of Furoxan Derivatives

Key Observations :

- Potency: Hybrid compounds like 11b exhibit nanomolar IC₅₀ values, outperforming standalone furoxans in antitumor activity .

- Selectivity : Phenylsulfonyl groups enhance cell membrane permeability, while estradiol or hydrazone moieties target specific receptors .

Biological Activity

3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide (CAS: 66074-00-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies that highlight its efficacy against various diseases.

Chemical Structure and Properties

The chemical formula of this compound is CHNOS, with a molecular weight of 366.37 g/mol. Its structure features an oxadiazole ring substituted with phenylsulfonyl groups, which contribute to its reactivity and biological activity.

Synthesis Methods

Various synthetic approaches have been reported for the preparation of oxadiazole derivatives. The synthesis often involves the reaction of hydrazines with carboxylic acids or their derivatives under acidic or basic conditions. Recent advancements have focused on greener synthesis methods using multicomponent reactions to enhance yield and reduce environmental impact .

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound display activity against Mycobacterium tuberculosis (Mtb). In vitro testing revealed that certain derivatives had minimum inhibitory concentrations (MIC) as low as 0.045 µg/mL against Mtb strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study assessing the cytotoxic effects on breast cancer cell lines (MCF-7 and HCT-116), it was found that oxadiazole derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil. For example, one derivative showed an IC50 of 24.74 µM against MCF-7 cells .

Anti-inflammatory Properties

Oxadiazole compounds have demonstrated anti-inflammatory activities through inhibition of cyclooxygenase enzymes (COX). Molecular docking studies suggest high affinity for COX-2, indicating potential as anti-inflammatory agents .

Case Studies

| Study | Activity | Findings |

|---|---|---|

| Upare et al. (2019) | Antitubercular | Compound showed MIC of 0.25 µg/mL against Mtb H37Rv strain |

| Alam et al. (2022) | Anticancer | Compound exhibited significant inhibition of MCF-7 cells with IC50 = 24.74 µM |

| Ningegowda et al. (2021) | Antimycobacterial | Compound demonstrated good activity at 62.5 µg/mL against Mtb H37RvMa strain |

The biological activity of oxadiazoles is primarily attributed to their ability to interact with biomolecules through hydrogen bonding and electron-withdrawing effects from the oxadiazole ring. This interaction enhances their stability and bioavailability in biological systems .

Q & A

Q. What are the established synthetic routes for 3,4-bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide, and how can purity be optimized?

The compound is typically synthesized via nitration or sulfonation reactions. For example, an improved method involves refluxing intermediates like 3,4-diamino-1,2,5-oxadiazole with phenylsulfonyl chloride under controlled acidic conditions (e.g., glacial acetic acid) to achieve high yields . Purity optimization often requires recrystallization from ethanol or methanol and chromatographic purification (e.g., silica gel with ethyl acetate/hexane). Monitoring reaction progress via TLC and verifying purity via HPLC (>98%) are critical steps .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm phenylsulfonyl group integration and oxadiazole ring connectivity.

- FT-IR for detecting S=O (1150–1250 cm⁻¹) and N-O (950–1050 cm⁻¹) stretches.

- Mass spectrometry (HRMS) to validate molecular ion peaks (e.g., m/z 382.01 for C₁₄H₁₀N₂O₆S₂⁺).

- X-ray crystallography for unambiguous structural confirmation, particularly for polymorph identification .

Q. What are the primary research applications of this compound in academia?

- Biological studies : As a nitric oxide (NO) donor in cancer research, conjugated via ether linkers to bioactive molecules (e.g., piplartine hybrids) to induce ROS in PC3 cells .

- Energetic materials : As a precursor for high-density explosives due to its thermally stable furoxan backbone .

- Vasodilation studies : Investigating thiol-mediated NO release mechanisms in cardiovascular models .

Advanced Research Questions

Q. How can conjugation strategies (e.g., ether linkers) be optimized for drug design applications?

Ether-linked hybrids require precise control of chain length and steric effects. For example, coupling this compound with piplartine via a two-step protocol: (1) nucleophilic substitution using NaH in THF, and (2) purification via flash chromatography. Reaction efficiency is monitored by NO release assays (e.g., Griess reagent) and cytotoxicity profiling in PC3 cells .

Q. What experimental approaches are used to assess thermal and chemical stability in energetic material studies?

- Differential Scanning Calorimetry (DSC) : Measures decomposition onset temperatures (e.g., >200°C for furoxan derivatives).

- Thermogravimetric Analysis (TGA) : Evaluates mass loss under programmed heating.

- Impact sensitivity testing : Determines safety thresholds (e.g., via BAM drop-hammer tests).

Contradictions in stability data (e.g., between DSC and TGA results) may arise from polymorphic variations or impurities, necessitating multi-technique validation .

Q. How can contradictory data on NO release kinetics be resolved in biological studies?

Discrepancies often stem from:

- Cell-specific metabolism : Variations in thiol concentrations (e.g., glutathione levels in PC3 vs. other cell lines).

- Assay limitations : Direct vs. indirect NO detection (chemiluminescence vs. Griess reagent).

- pH dependence : NO release efficiency may vary in acidic tumor microenvironments.

Methodological solutions include standardizing cell models and using spin-trapping agents (e.g., Fe²⁺-DETC) for real-time NO quantification .

Q. What computational methods are applied to predict decomposition pathways?

Density Functional Theory (DFT) at the B3LYP/6-31G* level models bond dissociation energies (BDEs) and transition states. For example, the initial decomposition step of related furoxan derivatives involves N-O bond cleavage (activation energy ~40 kcal/mol), validated via Arrhenius parameters from variational transition state theory .

Q. How can substituent effects on detonation properties be systematically studied?

- Substituent screening : Introduce nitro, amino, or trifluoromethyl groups to the phenylsulfonyl moiety.

- Detonation velocity (VoD) calculations : Use the Kamlet-Jacobs equation with DFT-derived crystal densities and heat of formation data.

- Sensitivity correlation : Relate impact sensitivity (h₅₀) to molecular electrostatic potential (MESP) maps .

Q. What are the key challenges in balancing biological activity and energetic performance?

- Bioactivity : NO donor efficiency requires labile N-O bonds, conflicting with the stability needed for explosives.

- Structural trade-offs : Bulky phenylsulfonyl groups enhance thermal stability but reduce solubility for biological assays.

Hybridization strategies (e.g., prodrug designs) or co-crystallization with energetic co-formers (e.g., CL-20) may address these challenges .

Q. What advanced purification techniques are recommended for scale-up synthesis?

- Recrystallization : Use mixed solvents (e.g., DCM/hexane) to isolate high-purity crystals.

- Prep-HPLC : For polar byproducts, employ C18 columns with acetonitrile/water gradients.

- Soxhlet extraction : For large-scale impurity removal, particularly sulfonic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.